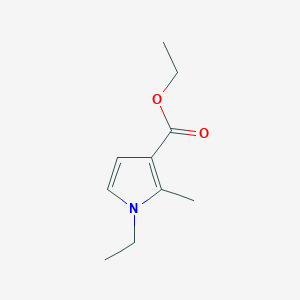
Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C10H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions and yields the desired ester product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrrole-3-carboxylic acid derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the ethyl group at the nitrogen atom.
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: Differently substituted pyrrole with distinct chemical properties.
1H-Pyrrole, 2-ethyl-1-methyl: Another pyrrole derivative with different substitution patterns
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 1-ethyl-2-methyl-1H-pyrrole-3-carboxylate, a pyrrole derivative, has garnered interest in the scientific community due to its potential biological activities. This article delves into its antimicrobial properties, synthesis methods, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
The compound features a pyrrole ring, which is known for its diverse biological activities. The molecular weight is approximately 181.22 g/mol.
Synthesis Methods
Various synthetic pathways have been explored for the preparation of this compound. Common methods include:
- Knorr Reaction : This involves the condensation of α-amino acids with carbonyl compounds to form pyrrole derivatives.
- Vilsmeier-Haack Reaction : Utilized for formylating pyrroles, enhancing their reactivity.
- Decarboxylation : A crucial step in modifying carboxylic acid derivatives to yield more active compounds.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen Type | Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus | 15 | |
| Gram-negative | Escherichia coli | 12 | |
| Fungal | Candida albicans | 14 |
The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential.
The antimicrobial activity is believed to arise from the disruption of microbial cell membranes and interference with metabolic processes. The pyrrole ring's electron-rich nature allows it to interact effectively with cellular components, leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Antibacterial Activity :
- Fungal Inhibition Study :
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-4-11-7-6-9(8(11)3)10(12)13-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
UDBPZOVXLYAGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















